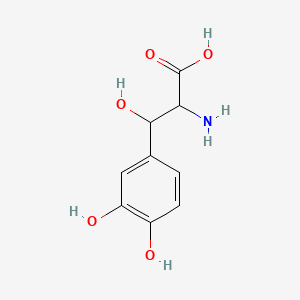

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Vue d'ensemble

Description

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as L-DOPA, is a naturally occurring amino acid and a precursor to dopamine. L-DOPA is synthesized in the body from the amino acid L-tyrosine and is an important intermediate in the biosynthesis of dopamine, norepinephrine, and epinephrine. L-DOPA has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders.

Applications De Recherche Scientifique

Neurological Applications

L-DOPA, or 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, is well-known for its role in the treatment of Parkinson’s disease. It acts as a precursor to dopamine, which is deficient in patients with Parkinson’s. By supplementing L-DOPA, dopamine levels in the brain can be increased, thereby alleviating symptoms of the disease .

Cardiovascular Research

Research has been conducted on L-DOPA’s effects on cardiovascular health, particularly its potential antihypertensive properties. Studies using DFT approaches investigate how L-DOPA and its derivatives interact at a molecular level, which could lead to new treatments for high blood pressure .

Antibacterial Properties

L-DOPA derivatives have been synthesized and studied for their antibacterial properties. Mannich bases of L-DOPA have shown promise in inhibiting bacterial growth, which could lead to new antibacterial agents .

Plant and Animal Tissue Studies

As a natural constituent of plant and animal tissue, L-DOPA is involved in post-translational modification of the amino acid tyrosine. This has implications for understanding metabolic pathways and could lead to advances in biochemistry and pharmacology .

Charge Transfer Studies

The compound’s role in charge transfer processes has been theoretically studied, which is significant for understanding its behavior in biological systems and could impact the development of bioelectronic devices .

Hyperpolarizability Analysis

L-DOPA’s hyperpolarizability—a measure of a molecule’s nonlinear optical response—has been analyzed to understand better its electronic properties. This research could contribute to developing new materials for optoelectronic applications .

Mécanisme D'action

Target of Action

The primary target of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as L-DOPA, is the dopaminergic neurons in the brain . It is the immediate precursor of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior .

Mode of Action

L-DOPA can cross the blood-brain barrier, unlike dopamine itself . Once inside the brain, it is rapidly taken up by dopaminergic neurons and converted into dopamine . This conversion increases the levels of dopamine in the brain, compensating for the loss of dopaminergic neurons observed in conditions like Parkinson’s disease .

Biochemical Pathways

L-DOPA is derived from the amino acid tyrosine through post-translational modification . It is then converted into dopamine, a key neurotransmitter in the brain . Dopamine is further metabolized into other catecholamine neurotransmitters, such as noradrenaline and adrenaline . These neurotransmitters are involved in various physiological processes, including mood regulation, motor control, and the body’s response to stress .

Pharmacokinetics

The pharmacokinetics of L-DOPA involves its oral administration, absorption into the bloodstream, crossing of the blood-brain barrier, and uptake by dopaminergic neurons . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties allow it to be effectively delivered to the brain, where it can exert its therapeutic effects .

Result of Action

The primary result of L-DOPA’s action is an increase in dopamine levels in the brain . This can alleviate symptoms of dopamine deficiency, such as those seen in Parkinson’s disease . By replenishing dopamine, L-DOPA can improve motor control and reduce tremors and stiffness .

Action Environment

The action of L-DOPA can be influenced by various environmental factors. For instance, the presence of certain substances in the gut can affect the absorption of L-DOPA and thus its bioavailability . Additionally, the effectiveness and stability of L-DOPA can be affected by factors such as the patient’s diet, the timing of medication administration, and the presence of other medications .

Propriétés

IUPAC Name |

2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWYKJLNLSIPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860306 | |

| Record name | dl-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

492-46-6 | |

| Record name | dl-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 492-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

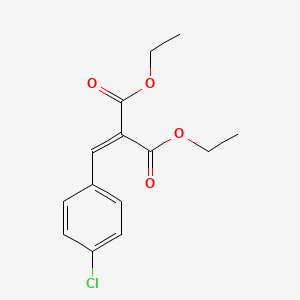

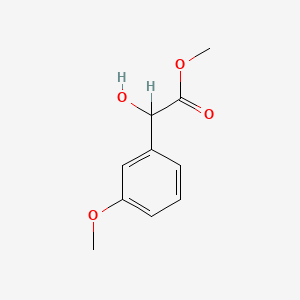

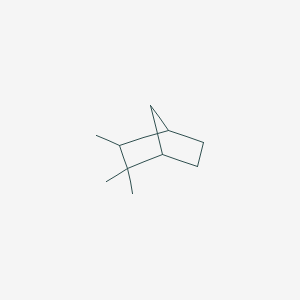

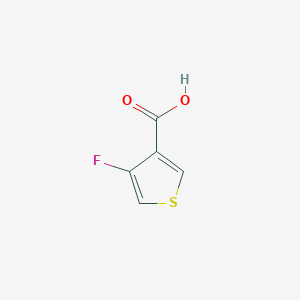

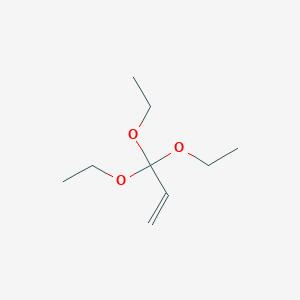

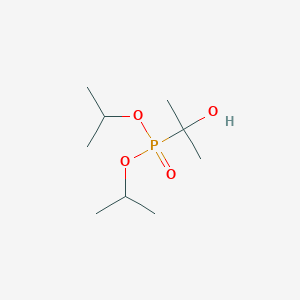

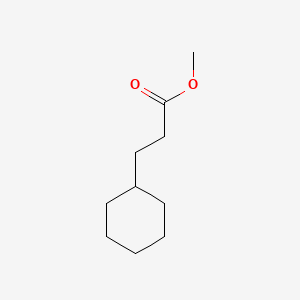

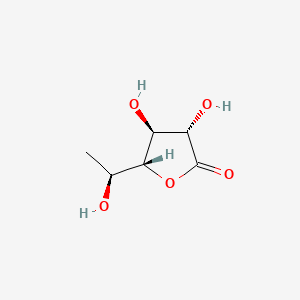

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

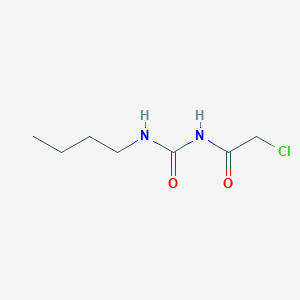

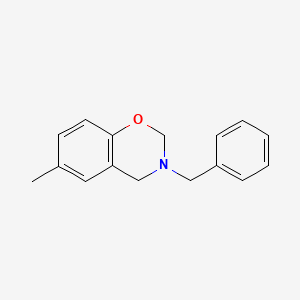

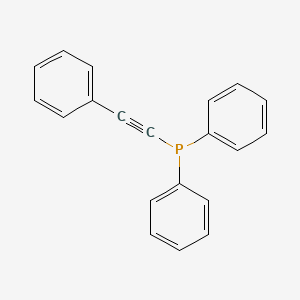

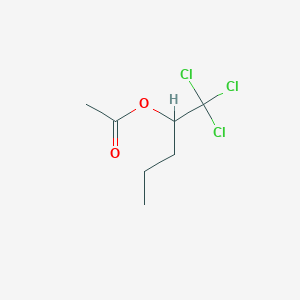

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.